lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate
Description
Lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate is a lithium salt of a fluorinated aromatic acetate derivative. Its structure features a 4-cyanophenyl group attached to a geminal difluoroacetate backbone, with lithium as the counterion.
Properties
CAS No. |
2680537-70-4 |
|---|---|
Molecular Formula |
C9H4F2LiNO2 |
Molecular Weight |
203.1 g/mol |
IUPAC Name |
lithium;2-(4-cyanophenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C9H5F2NO2.Li/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7;/h1-4H,(H,13,14);/q;+1/p-1 |
InChI Key |
PBVQNVVMLAZEAM-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=CC=C1C#N)C(C(=O)[O-])(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate typically involves the reaction of 2-(4-cyanophenyl)-2,2-difluoroacetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure complete conversion and high yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a series of reactors. This method allows for better control over reaction conditions and scalability. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyanophenyl group can participate in redox reactions, altering the oxidation state of the compound.
Hydrolysis: The ester bond in the acetate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
Lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyanophenyl group can interact with specific binding sites, while the lithium ion may influence ionic balance and signaling pathways. These interactions can modulate biological processes and lead to various effects, depending on the context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes critical structural and functional differences between lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate and related compounds:
* The 4-cyanophenyl isomer is inferred from analogs in and .
Key Comparative Insights:
In contrast, ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate (ester analog) exhibits higher lipophilicity, favoring membrane permeability but requiring enzymatic hydrolysis for activation .
Fluorination Impact: The geminal difluoro group enhances metabolic stability by resisting oxidative degradation, a common feature in fluorinated pharmaceuticals . This contrasts with non-fluorinated analogs (e.g., lithium methoxyacetates), which may undergo faster hepatic clearance.
Heterocyclic vs. Aromatic Backbones :
- Compounds with oxadiazole or pyridinyl groups (e.g., 2089255-92-3) show improved metabolic resistance and target selectivity compared to purely aromatic systems, albeit with higher synthetic complexity .
Lithium Counterion vs. Other Salts :
- Lithium’s small ionic radius enhances solubility in polar solvents compared to sodium or potassium salts. However, lithium’s narrow therapeutic index necessitates careful dosing in medicinal applications .
Research Findings and Data
- Synthetic Accessibility: The ethyl ester precursor () is a likely synthetic intermediate, suggesting a route via ester saponification followed by lithium salt formation. Commercial unavailability of the 4-cyano isomer may reflect challenges in regioselective synthesis .
- Pharmacokinetic Predictions :
Biological Activity
Lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural information, mechanisms of action, and relevant research findings.
Structural Information
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : CHFNO
- SMILES : C1=CC(=CC=C1C#N)C(C(=O)O)(F)F
- InChI : InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7/h1-4H,(H,13,14)
Predicted Collision Cross Section
The predicted collision cross-section (CCS) values for various adducts of this compound are summarized in the table below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 198.03612 | 143.2 |
| [M+Na]+ | 220.01806 | 153.0 |
| [M+NH4]+ | 215.06266 | 145.8 |
| [M+K]+ | 235.99200 | 145.1 |
| [M-H]- | 196.02156 | 133.4 |
Research indicates that lithium compounds can exhibit various biological activities, particularly in neuropharmacology. Lithium ions are known to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and neuroprotection.
Neuroprotective Effects
Lithium has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. It has been shown to modulate signaling pathways that protect against oxidative stress and apoptosis in neuronal cells.
Case Studies and Research Findings
- Neurotoxicity Studies : A study investigated the effects of lithium compounds on dopaminergic cells, revealing that certain lithium derivatives can lead to mitochondrial depolarization and increased reactive oxygen species (ROS), which are implicated in dopaminergic cell death . This suggests that while lithium compounds can have protective effects, they may also exhibit toxicity under specific conditions.
- Dual Reuptake Inhibitors : Research on related compounds has shown that lithium derivatives can act as dual reuptake inhibitors for serotonin and dopamine . This dual action may enhance their therapeutic potential in treating mood disorders and neurodegenerative conditions.
- Cyanine Dyes Comparison : A comparative study on cyanine dyes structurally similar to this compound highlighted their selective toxicity towards dopaminergic neurons compared to other cell types . These findings underscore the importance of structural features in determining biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
